2-Ethoxy-4-hydroxythiazole-5-carbonitrile
Overview
Description
2-Ethoxy-4-hydroxythiazole-5-carbonitrile is a chemical compound with the molecular formula C6H6N2O2S and a molecular weight of 170.19 g/mol. It is known for its use as a reactant in the preparation of pesticidal organophosphorus thiazole derivatives. The compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile typically involves the reaction of ethoxyacetonitrile with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Ethoxy-4-hydroxythiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-4-hydroxythiazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets are still under investigation, but its thiazole ring structure is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
2-Ethoxy-4-hydroxythiazole-5-carbonitrile can be compared with other thiazole derivatives, such as:
- 2-Methyl-4-hydroxythiazole-5-carbonitrile
- 2-Phenyl-4-hydroxythiazole-5-carbonitrile
- 2-Ethyl-4-hydroxythiazole-5-carbonitrile These compounds share a similar thiazole ring structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. This compound is unique due to its ethoxy group, which influences its reactivity and potential applications .
Properties
IUPAC Name |
2-ethoxy-4-hydroxy-1,3-thiazole-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-2-10-6-8-5(9)4(3-7)11-6/h9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGJBSHMCHYQKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(S1)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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